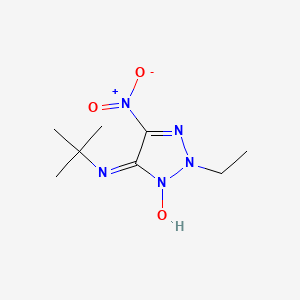amino]-N-methylpropanamide](/img/structure/B3829860.png)
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide
Übersicht
Beschreibung
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in 1996 by scientists at the University of Virginia and has since been studied for its potential therapeutic applications.
Wirkmechanismus
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is expressed in various tissues, including immune cells, cancer cells, and the cardiovascular system. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the Gαi/o, Gαs, and Gαq/11 pathways, which mediate the various biological effects of 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide.
Biochemical and Physiological Effects:
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and cardioprotective effects. In addition, 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been shown to increase the production of nitric oxide, a potent vasodilator, which may contribute to its cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide in lab experiments is its selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor and minimizes off-target effects. However, one limitation of using 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide. One area of research is the development of more efficient synthesis methods that can increase the yield of 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide and improve its solubility in aqueous solutions. Another area of research is the identification of novel therapeutic applications for 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide, including its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Furthermore, the development of more selective and potent adenosine A3 receptor agonists may lead to the development of more effective therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. In addition, 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been studied for its potential cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Eigenschaften
IUPAC Name |
N-methyl-2-[methyl-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-12(2)10-21-15-9-7-6-8-14(15)19-16(21)11-20(5)13(3)17(22)18-4/h6-9,12-13H,10-11H2,1-5H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJHVQQFUBGIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN(C)C(C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(dimethyl-lambda~4~-sulfanylidene)amino]-2-methoxy-4-nitrobenzene](/img/structure/B3829787.png)

![2-(4-bromophenyl)-6-chloro[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B3829806.png)
![N-benzyl-4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B3829816.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N-(4-methylphenyl)-3-nitrobenzenecarboximidamide](/img/structure/B3829817.png)


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B3829834.png)
![5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3829856.png)
![6-amino-8-(2-chlorophenyl)-2,4-dioxo-2,3,4,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B3829879.png)

![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)